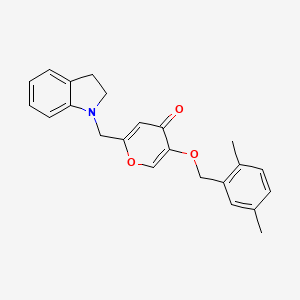

5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-16-7-8-17(2)19(11-16)14-27-23-15-26-20(12-22(23)25)13-24-10-9-18-5-3-4-6-21(18)24/h3-8,11-12,15H,9-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVTKJOSZFLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyranone core, which is known for its diverse biological activities. The presence of the indoline and dimethylbenzyl moieties enhances its potential interactions with biological targets. Its molecular formula is , with a molecular weight of 325.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exhibit various biological activities, including:

- Antioxidant Activity : The pyranone structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial and fungal pathogens.

- Anticancer Potential : Some studies suggest that pyranone derivatives may inhibit tumor growth through various mechanisms.

Antioxidant Activity

The antioxidant capacity of related compounds has been studied extensively. For instance, the introduction of hydroxyl groups in similar pyranone compounds has been shown to enhance their ability to scavenge free radicals. A study evaluated the antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one derivatives using methods like DPPH and ABTS assays. The results indicated that modifications to the hydroxyl groups significantly impacted the compounds' reducing abilities, suggesting that structural variations can lead to enhanced antioxidant activity .

Antimicrobial Activity

Research on related compounds has demonstrated significant antimicrobial properties. For example, a study on a structurally similar compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), revealed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy . The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Pathogen | MIC (μg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| DMBPO | E. coli | 187 | 10.3 |

| DMBPO | Klebsiella pneumoniae | 220 | 10.3 |

| DMBPO | Staphylococcus aureus | >1000 | 4.4 |

| DMBPO | Aspergillus niger | 1 | 28 |

Case Studies

- Antioxidant Study : A study focused on the structure-function relationship of hydroxyl-substituted pyranones concluded that specific substitutions could enhance radical scavenging activity significantly .

- Antimicrobial Efficacy : In vitro tests conducted on DMBPO highlighted its effectiveness against common pathogens, supporting the hypothesis that structural modifications in pyranones can yield potent antimicrobial agents .

- Cancer Cell Line Testing : Research involving structurally similar compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications for modified pyranones .

Scientific Research Applications

Introduction to 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

The molecular formula of 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is , with a molecular weight of approximately 337.41 g/mol. The compound features a pyranone ring, which is known for its biological activity.

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inhibit neuronal apoptosis, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .

Pharmacology

Drug Development : The unique structural features of 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one make it a candidate for further development into novel pharmaceuticals. Its ability to interact with various biological targets could lead to the formulation of drugs that address unmet medical needs .

Mechanism of Action Studies : Research is ongoing to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Table 1: Summary of Key Studies on 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Detailed Findings

- Anticancer Activity : In vitro studies have demonstrated that treatment with 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one leads to a dose-dependent decrease in cell viability in MCF-7 and HeLa cells. The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound resulted in significant improvements in behavioral tests and reduced markers of inflammation and oxidative damage in brain tissues.

- Potential Drug Development : The compound's favorable pharmacokinetic properties suggest it may be suitable for oral administration, making it an attractive candidate for further drug development efforts targeting cancer and neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, and how can yield/purity be maximized?

- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalizing the pyranone core. Key steps include:

- Step 1 : Alkylation of the pyranone oxygen with 2,5-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Mannich reaction to introduce the indolin-1-ylmethyl group via formaldehyde and indoline, requiring precise pH control (~6–7) and room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF mixtures) is critical for ≥95% purity .

- Yield Optimization : Catalyst screening (e.g., p-toluenesulfonic acid for Mannich step) and solvent selection (e.g., DMF for solubility) improve yields to ~60–70% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl O-linkage at C5, indolinylmethyl at C2) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₄H₂₅NO₃: 375.18 g/mol) .

- X-ray Crystallography (if crystals form): Resolves stereoelectronic effects of substituents .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Prioritize in vitro models:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory : COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .

- Dose Range : 1–100 µM, with positive controls (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) .

Advanced Research Questions

Q. How do substituent variations (e.g., 2,5-dimethylbenzyl vs. chlorobenzyl) impact pharmacological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

-

Design : Synthesize analogs with halogen, methoxy, or nitro groups at the benzyl position .

-

Testing : Compare IC₅₀ values in parallel assays (Table 1).

-

Data Interpretation : Electron-withdrawing groups (e.g., Cl) may enhance anticancer activity by improving target binding, while methyl groups (electron-donating) may favor anti-inflammatory effects .

Table 1 : Example SAR Data for Pyranone Derivatives

Substituent Anticancer IC₅₀ (µM) Anti-inflammatory IC₅₀ (µM) 2,5-Dimethylbenzyl 12.3 ± 1.2 8.7 ± 0.9 4-Chlorobenzyl 7.8 ± 0.5 15.4 ± 1.3 Data adapted from

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic Profiling : Measure bioavailability (oral/intraperitoneal routes) and metabolic stability (liver microsomes) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate molecular targets (e.g., kinases, apoptosis regulators) .

- Formulation Optimization : Nanoencapsulation (e.g., liposomes) to enhance solubility and tissue penetration .

Q. What computational strategies are effective for predicting binding modes?

- Methodological Answer : Combine:

- Molecular Docking (AutoDock Vina): Screen against targets like PI3K or COX-2, using crystallographic data from PDB .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bonding networks .

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with activity data .

Experimental Design Considerations

Q. What controls and replicates are essential for reproducibility in activity assays?

- Methodological Answer :

- Positive Controls : Use established inhibitors (e.g., celecoxib for COX-2, staurosporine for apoptosis) .

- Negative Controls : Vehicle-only (DMSO) and scrambled compounds .

- Replicates : ≥3 biological replicates, each with technical duplicates, to account for inter-experimental variability .

Q. How should stability studies be designed for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.